

3-Amino-7-methyl-1H-indazole molecular weight

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Compound of Interest

Compound Name: 3-Amino-7-methyl-1H-indazole

Cat. No.: B110949

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An In-Depth Technical Guide to **3-Amino-7-methyl-1H-indazole** for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Amino-7-methyl-1H-indazole**, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The indazole nucleus is recognized as a privileged scaffold, forming the core of numerous biologically active compounds, particularly kinase inhibitors.^{[1][2]} This document details the core molecular and physical properties of **3-Amino-7-methyl-1H-indazole**, including its molecular weight, established synthetic and analytical protocols, and its applications as a versatile scaffold in modern therapeutic design. The content is tailored for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Core Molecular & Physical Properties

3-Amino-7-methyl-1H-indazole is a substituted indazole derivative. Its precise molecular characteristics are fundamental to its use in chemical synthesis and are summarized below. The molecular weight of 147.18 g/mol is a critical parameter for all stoichiometric calculations in reaction planning.^{[3][4][5]}

Property	Value	Source
Molecular Weight	147.18 g/mol	[3][4][5]
Molecular Formula	C ₈ H ₉ N ₃	[3][4][5]
CAS Number	1000343-59-8	[3][4][6]
Canonical SMILES	<chem>CC1=C2C(=CC=C1)C(=NN2)N</chem>	
Physical Form	Solid	
Storage Conditions	2-8°C, Inert Atmosphere, Protect from Light	[4]

These properties establish the compound's identity and guide its proper handling and storage to ensure chemical integrity. The amine and bicyclic indazole core impart specific chemical reactivity, making it a valuable precursor in synthetic chemistry.

The 3-Aminoindazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system is a cornerstone of modern medicinal chemistry, with numerous derivatives approved for clinical use or in active trials.[7] Its prevalence stems from its bioisosteric relationship with purines and its ability to form key hydrogen bond interactions with biological targets.

Key Insights:

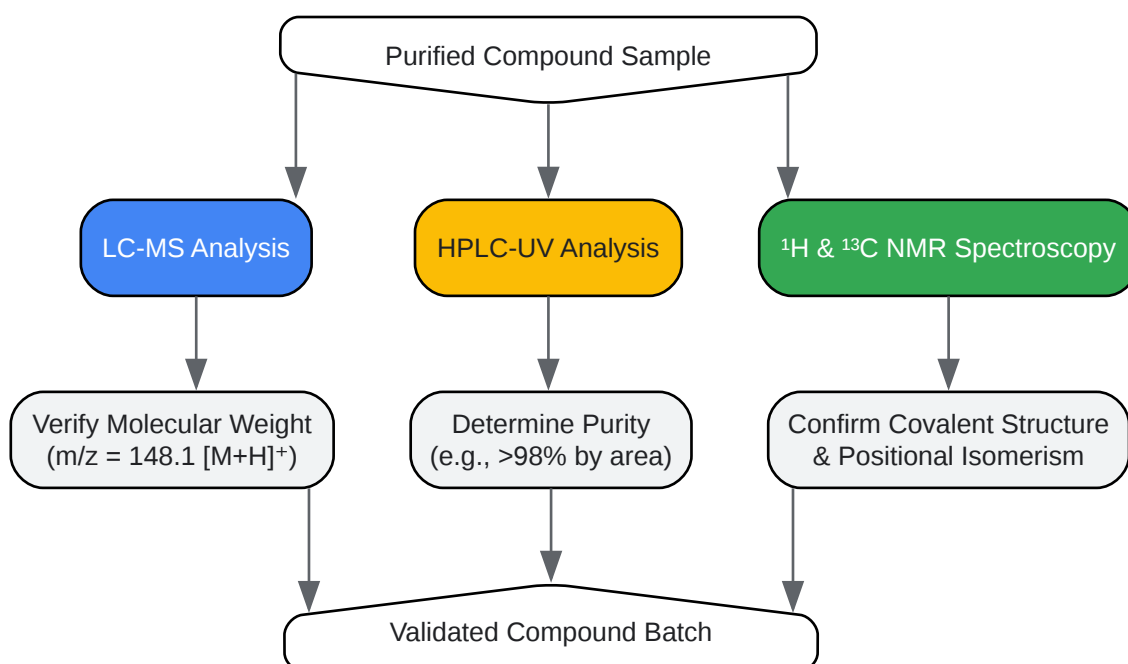
- **Kinase Hinge-Binding:** The 1H-indazole-3-amine moiety is an exceptionally effective "hinge-binding" fragment.[7] This structural motif can occupy the ATP-binding site of many protein kinases, forming critical hydrogen bonds with the backbone of the kinase hinge region, a mechanism central to the action of many kinase inhibitors.
- **Therapeutic Relevance:** Indazole-containing drugs like Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) demonstrate the scaffold's therapeutic versatility in oncology.[2]

- **Structural Versatility:** The indazole core can be substituted at multiple positions, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.[2] The 7-methyl group, in particular, can influence metabolic stability and lipophilicity.[8]

Synthetic Pathway and Purification Workflow

The synthesis of 3-aminoindazoles is well-established, providing a reliable route to this important building block. A prevalent and robust method involves the palladium-catalyzed cyclization of an aryl hydrazone, derived from a corresponding halobenzonitrile.[1][6]

Diagram: General Synthesis and Purification Workflow



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